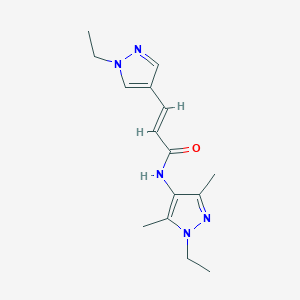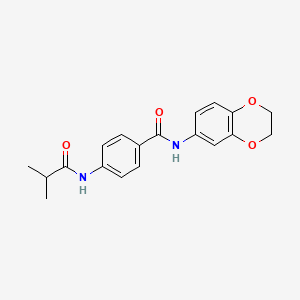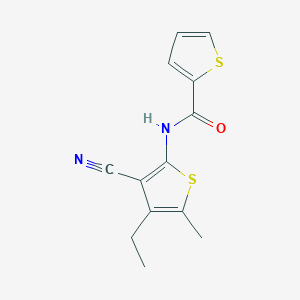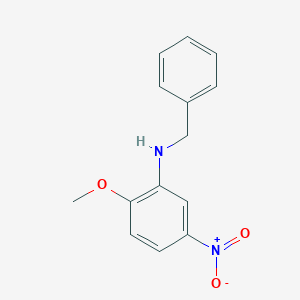
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EDPA and has been synthesized using different methods.
作用機序
The mechanism of action of EDPA is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. In material science, EDPA acts as a crosslinking agent, forming strong covalent bonds between polymer chains. In catalysis, EDPA acts as a chelating ligand, coordinating with metal ions to form stable complexes with catalytic activity.
Biochemical and physiological effects:
EDPA has been shown to have low toxicity and high biocompatibility, making it an attractive candidate for biomedical applications. In vitro studies have shown that EDPA has anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer. In addition, EDPA has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria.
実験室実験の利点と制限
One of the main advantages of EDPA is its high purity and yield, which makes it easy to synthesize in large quantities. In addition, EDPA has low toxicity and high biocompatibility, making it suitable for biomedical applications. However, one of the limitations of EDPA is its high cost, which may limit its use in some applications.
将来の方向性
There are several future directions for EDPA research, including the development of new synthesis methods to reduce the cost of production, the optimization of EDPA for use in biomedical applications, and the exploration of new applications in material science and catalysis. In addition, further studies are needed to fully understand the mechanism of action of EDPA and to identify potential side effects and limitations of its use.
Conclusion:
In conclusion, EDPA is a promising chemical compound with potential applications in various fields, including medicinal chemistry, material science, and catalysis. The synthesis method of EDPA has been well-established, and it has been extensively studied for its scientific research applications. Further studies are needed to fully understand the mechanism of action of EDPA and to identify potential side effects and limitations of its use.
合成法
EDPA can be synthesized using various methods, including the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde with ethyl acetoacetate followed by condensation with hydrazine hydrate and acryloyl chloride. Another method involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde with ethyl acetoacetate followed by condensation with hydrazine hydrate and acryloyl chloride. These methods have been used to synthesize EDPA with high purity and yield.
科学的研究の応用
EDPA has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, EDPA has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, EDPA has been used to synthesize novel materials with unique properties, such as high thermal stability and mechanical strength. In catalysis, EDPA has been used as a ligand to synthesize metal complexes with catalytic activity.
特性
IUPAC Name |
(E)-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(1-ethylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-5-19-10-13(9-16-19)7-8-14(21)17-15-11(3)18-20(6-2)12(15)4/h7-10H,5-6H2,1-4H3,(H,17,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSPKTLDWJLSOS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)NC2=C(N(N=C2C)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)NC2=C(N(N=C2C)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5749380.png)
![N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5749384.png)

![ethyl 2-[(2-anilino-2-oxoethyl)thio]-4,6-dimethylnicotinate](/img/structure/B5749409.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5749419.png)

![4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5749435.png)
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5749441.png)
![methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5749442.png)

